3-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methylbenzenesulfonamide
Description
The compound 3-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methylbenzenesulfonamide is a benzenesulfonamide derivative featuring a piperidine core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group. Its molecular formula is C₁₆H₂₀ClN₂O₄S₂, with a molecular weight of 419.92 g/mol. The structural uniqueness lies in the combination of a 3-chloro-2-methylbenzenesulfonamide moiety and the sulfone-containing tetrahydrothiophene ring, which may influence its physicochemical properties and biological activity .
Propriétés
IUPAC Name |
3-chloro-N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4S2/c1-12-15(17)3-2-4-16(12)25(22,23)18-13-5-8-19(9-6-13)14-7-10-24(20,21)11-14/h2-4,13-14,18H,5-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGJHEZOMVZQBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 3-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methylbenzenesulfonamide is a sulfonamide derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₃₁ClN₂O₂S
- Molecular Weight : Approximately 368.98 g/mol
- CAS Number : 2957895-04-2
This compound features a chloro group, a sulfonamide moiety, and a piperidine ring, which are critical for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, particularly those related to acute myeloid leukemia (AML). The mechanism involves the up-regulation of reactive oxygen species (ROS) pathways and down-regulation of the unfolded protein response (UPR) pathway, leading to cell DNA damage and apoptosis induction .
Enzyme Inhibition
Inhibition studies have demonstrated that 3-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methylbenzenesulfonamide can effectively inhibit specific enzymes involved in cellular signaling pathways. These inhibitory effects suggest potential therapeutic applications in diseases where these enzymes are dysregulated .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Binding Affinity : The compound binds to key proteins involved in cell survival and proliferation, altering their activity.
- Signal Transduction Modulation : It affects signal transduction pathways that are crucial for cancer cell growth and survival.
Study 1: Antitumor Efficacy in AML
A study conducted on AML cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The DC50 value (the concentration required for 50% degradation) was determined to be approximately 177 nM, indicating potent anti-proliferative activity .
Study 2: Enzyme Interaction Analysis
Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways. Results showed that it effectively inhibited enzyme activity, leading to altered metabolic processes within the cells. This finding suggests its potential use as a therapeutic agent targeting metabolic dysregulation in cancer .
Comparative Analysis
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 3-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methylbenzenesulfonamide | Anticancer, Enzyme Inhibition | ROS pathway modulation |
| Other Sulfonamides | Varies | Often involve similar mechanisms but differ in specificity |
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in Sulfonamide-Based Therapeutics
a) PZ-1361 (3-Chloro-N-(1-(3-([1,1′-Biphenyl]-2-yloxy)-2-Hydroxypropyl)Piperidin-4-yl)-Benzenesulfonamide)
- Molecular Formula : C₂₄H₂₆ClN₂O₄S
- Molecular Weight : 482.99 g/mol
- Key Features :
- Retains the 3-chlorobenzenesulfonamide group.
- Piperidine substituent includes a biphenyloxy-hydroxypropyl chain instead of the tetrahydrothiophene sulfone.
- Activity: Acts as a potent 5-HT₇ receptor antagonist with mechanochemical synthesis achieving rapid reaction times (1–5 minutes) .
b) Compound 15 (3-Chloro-N-({1-[2-(2,2-Dimethyl-2,3-Dihydrobenzofuran-7-yloxy)Ethyl]Piperidin-4-yl}Methyl)Benzenesulfonamide)
- Molecular Formula : C₂₂H₂₆ClN₂O₄S
- Molecular Weight : 469.97 g/mol
- Key Features :
- Replaces the tetrahydrothiophene sulfone with a dihydrobenzofuran-ether chain.
- Synthesized via conventional sulfonylation (83% yield).
- Activity : Exhibits dual α2A/5-HT7 receptor ligand activity, highlighting the role of ether-linked substituents in modulating receptor selectivity .
c) 3-Chloro-N-(2-(2-Hydroxyethoxy)-2-(Thiophen-3-yl)Ethyl)-2-Methylbenzenesulfonamide
- Molecular Formula: C₁₅H₁₈ClNO₄S₂
- Molecular Weight : 375.9 g/mol
- Key Features :
- Contains a thiophene ring and hydroxyethoxy side chain.
- Lacks the piperidine core and tetrahydrothiophene sulfone.
- Synthesis : Utilizes thiophene-based intermediates, demonstrating adaptability in sulfonamide derivatization .
Substituent Effects on Pharmacological and Physical Properties
Critical Discussion of Substituent Impact
Q & A
Q. What are the key steps in synthesizing 3-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methylbenzenesulfonamide, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves sequential functionalization of the piperidine and tetrahydrothiophene moieties, followed by sulfonamide coupling. Critical parameters include:
- Temperature : Maintaining 0–5°C during sulfonamide bond formation to minimize side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance nucleophilic substitution efficiency .
- Catalysts : Using coupling agents like HATU or EDCI for amidation steps improves yields . Optimization studies suggest reaction monitoring via TLC or HPLC to identify intermediates and adjust conditions dynamically .
Q. Which analytical techniques are recommended for monitoring the synthesis and ensuring purity of this compound?
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to track reaction progress and quantify impurities (<2% threshold) .
- NMR : 1H/13C NMR confirms structural integrity, particularly verifying sulfonamide linkage (δ 3.1–3.3 ppm for SO2-NH) and tetrahydrothiophene-dioxide moiety (δ 2.8–3.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+: ~450–460 Da) .
Q. What structural features of the compound contribute to its potential bioactivity, and how are they characterized?
- Sulfonamide group : Acts as a hydrogen bond acceptor, critical for enzyme inhibition (e.g., carbonic anhydrase). Confirmed via IR spectroscopy (SO2 asymmetric stretch at ~1350 cm⁻¹) .
- Chloro substituent : Enhances electrophilicity and target binding. X-ray crystallography or DFT calculations model its spatial orientation .
- Tetrahydrothiophene-dioxide : Improves solubility and pharmacokinetics. Dynamic light scattering (DLS) assesses its impact on aqueous stability .
Advanced Research Questions
Q. How can computational methods be integrated with experimental approaches to optimize the synthesis pathway?
- Reaction path search : Quantum mechanical calculations (e.g., DFT) predict energetically favorable intermediates and transition states, reducing trial-and-error experimentation .
- Machine learning : Train models on PubChem reaction data to predict optimal solvents/catalysts for sulfonamide coupling .
- Microreactor simulations : CFD modeling identifies temperature gradients in flow chemistry setups, improving yield reproducibility .
Q. What strategies can be employed to resolve contradictions in biological activity data between different batches of the compound?
- Batch analysis : Compare impurity profiles (HPLC-MS) and crystallinity (PXRD) to correlate structural variations with activity discrepancies .
- Target engagement assays : Use SPR or ITC to measure binding affinity differences across batches, isolating confounding factors like solvate formation .
- Meta-analysis : Cross-reference data with analogs (e.g., 3-trifluoromethyl derivatives) to identify structure-activity trends masked by experimental noise .
Q. How can substituents like the chloro group or sulfonamide moiety be modified to enhance target selectivity while maintaining stability?
- Isosteric replacement : Replace Cl with CF3 to test electronic effects on binding without altering steric bulk (guided by molecular docking) .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to sulfonamide nitrogen, improving membrane permeability. Stability assessed via simulated gastric fluid assays .
- SAR libraries : Synthesize derivatives with varied substituents at the 2-methyl position and screen against off-target receptors to map selectivity .
Q. What methodologies are effective in studying the compound's interaction with biological targets, such as enzymes or receptors?
- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes at atomic resolution .
- Kinetic studies : Use stopped-flow spectroscopy to measure inhibition constants (Ki) and assess competitive vs. non-competitive mechanisms .
- In silico docking : Combine AutoDock Vina with MD simulations to predict binding poses and validate with mutagenesis data .
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